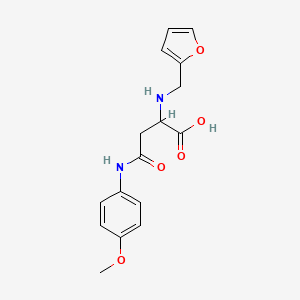
N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine is a synthetic organic compound that features a furan ring and a methoxyphenyl group attached to an asparagine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, 4-methoxyaniline, and asparagine.
Formation of Schiff Base: Furan-2-carboxaldehyde reacts with 4-methoxyaniline to form a Schiff base under acidic conditions.
Amidation: The Schiff base is then reacted with asparagine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for N2-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, pH, and reaction time to maximize yield.
Purification Techniques: Using recrystallization, chromatography, or other purification methods to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(furan-2-ylmethyl)-N-(4-hydroxyphenyl)asparagine: Similar structure but with a hydroxy group instead of a methoxy group.
N~2~-(furan-2-ylmethyl)-N-(4-chlorophenyl)asparagine: Similar structure but with a chloro group instead of a methoxy group.
N~2~-(furan-2-ylmethyl)-N-(4-nitrophenyl)asparagine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially useful in different applications.
Propiedades
Fórmula molecular |
C16H18N2O5 |
|---|---|
Peso molecular |
318.32 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-22-12-6-4-11(5-7-12)18-15(19)9-14(16(20)21)17-10-13-3-2-8-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) |
Clave InChI |
GOJFKLRGAUBORJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dimethylphenyl)-2-[3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide](/img/structure/B11614797.png)
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N'-[(E)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B11614808.png)
![2-chloro-N-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11614815.png)
![(7Z)-7-(3-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11614817.png)

![Ethyl 2-[2-methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-YL)benzenesulfonamido]acetate](/img/structure/B11614828.png)
![N-[(3-chloro-4-propoxyphenyl)methoxy]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B11614835.png)

![3-(4-chlorophenyl)-5-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11614845.png)
![1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11614863.png)
![1-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11614867.png)
![N-(furan-2-ylmethyl)-6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11614870.png)
![(4E)-4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)benzylidene]-3-methylisoxazol-5(4H)-one](/img/structure/B11614889.png)
![ethyl 2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11614892.png)
